molecular formula C26H24N2O6 B2801390 3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888445-70-3

3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2801390
CAS No.: 888445-70-3
M. Wt: 460.486
InChI Key: IDYISBIYYVIJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide scaffold, designed for research applications. Compounds within this chemical class are of significant interest in chemical biology and neuroscience research, particularly as modulators of protein aggregation pathways. Structurally related N-phenylbenzofuran-2-carboxamide derivatives have been investigated for their ability to influence the aggregation kinetics of amyloid-beta (Aβ42) peptides, which are implicated in the pathology of Alzheimer's disease . Depending on their specific substituents, such compounds can act as either inhibitors or accelerators of Aβ42 fibrillogenesis, making them valuable pharmacological tools for studying the mechanisms of protein misfolding and aggregation . The planar conformation of the benzofuran core is thought to facilitate interaction with cross-β-sheet structures in protein aggregates. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the primary scientific literature for specific data on this compound's activity and characteristics.

Properties

IUPAC Name

3-[(2,4-dimethoxybenzoyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-4-33-21-12-8-6-10-19(21)27-26(30)24-23(17-9-5-7-11-20(17)34-24)28-25(29)18-14-13-16(31-2)15-22(18)32-3/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYISBIYYVIJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the class of benzofuran carboxamides. This compound has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents like DMSO and ethanol, but poorly soluble in water.

Antitumor Activity

Recent studies have explored the antitumor potential of various benzofuran derivatives, including compounds similar to This compound . For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study tested a series of benzofuran derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound A5.12 ± 0.236.26 ± 0.336.48 ± 0.11
Compound B8.54 ± 0.457.12 ± 0.298.00 ± 0.15
This compound TBDTBDTBD

The proposed mechanism of action for compounds like This compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • DNA Interaction : Some studies indicate that benzofuran derivatives can bind to DNA, disrupting replication and transcription processes.

Antinociceptive Activity

Another area of interest is the antinociceptive properties of benzofuran derivatives. For example, related compounds have been tested for their ability to alleviate pain in animal models.

Pain Model Studies

In a series of experiments involving acetic acid-induced abdominal constriction and formalin tests, certain benzofuran derivatives demonstrated significant antinociceptive effects:

Route of AdministrationDose (mg/kg)Pain Reduction (%)
Intraperitoneal1075
Subcutaneous2080
Oral5030

These findings suggest that the compound may also possess analgesic properties comparable to established analgesics like aspirin and acetaminophen.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H24N2O6
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 888445-70-3

The structure of this compound features a benzofuran core substituted with various functional groups that enhance its biological activity. The presence of methoxy and ethoxy groups is significant in modulating the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific protein kinases that play a crucial role in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that related benzofuran derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the benzofuran scaffold could be an effective platform for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of cytokine production has been a focal point of research.

  • Research Findings : In vitro studies have shown that certain derivatives can reduce the expression of pro-inflammatory cytokines, indicating potential therapeutic effects in diseases characterized by chronic inflammation .

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

  • Study Insights : Investigations into the neuroprotective mechanisms have revealed that such compounds can mitigate oxidative stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are benzofuran carboxamides with variations in substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₆H₂₅N₃O₆ ~487.5 2,4-Dimethoxybenzamido, 2-ethoxyphenyl High polarity, potential for π-π stacking
N-(2-Ethoxyphenyl)-3-(2-ethylbutanamido)... C₂₃H₂₆N₂O₄ 394.47 2-Ethylbutanamido, 2-ethoxyphenyl Aliphatic chain reduces polarity
N-Methoxy-7-(4-methoxybenzyl)-N-methyl... C₁₉H₁₉NO₄ 325.36 4-Methoxybenzyl, N-methylmethoxy Compact structure, moderate yield (25%)

Key Observations:

  • Polarity and Solubility: The ethoxyphenyl group (common in the target and ’s compound) balances hydrophobicity, while the dimethoxy groups may improve aqueous solubility relative to purely alkyl-substituted analogs.
  • The target’s dimethoxybenzamido group may require optimized reaction conditions for efficient synthesis.

Crystallographic and Conformational Comparisons

  • Electronic Delocalization: The triazole compound’s C–N bond lengths (1.305–1.316 Å) indicate electron delocalization within the ring. Benzofurans, with their oxygen heteroatom, exhibit distinct electronic profiles that could influence redox properties or binding interactions .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) to form the benzofuran scaffold .

Amide Bond Formation : Introduction of the 2,4-dimethoxybenzamido group via coupling reactions (e.g., using carbodiimide coupling agents like EDC/HCl) under reflux in solvents such as DMF or acetonitrile .

Ethoxyphenyl Substitution : Reaction of the intermediate with 2-ethoxyaniline in the presence of a base to form the final carboxamide .
Key Optimization Parameters : Temperature (60–100°C), solvent polarity, and catalyst selection significantly impact yield (typically 40–65%) and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond integrity. For example, the ethoxyphenyl group shows characteristic peaks at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at ~463.4 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer: Initial screening should focus on:

  • Enzyme Inhibition Assays : Test against targets like viral polymerases (e.g., poxvirus DPol) using fluorescence-based substrate turnover assays .
  • Anticancer Activity : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Methodological Answer: Key strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful purification to remove residual solvents .
  • Catalyst Screening : Palladium-based catalysts or microwave-assisted synthesis can reduce reaction time (from 24h to 2–4h) and improve yields by 15–20% .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of amide bonds) and improves reproducibility .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Address discrepancies using:

  • Orthogonal Assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) to measure binding kinetics alongside enzymatic activity assays .
  • Structural Analogs : Compare activity of derivatives (e.g., halogenated vs. methoxy-substituted analogs) to identify substituent-specific effects .
  • Dosage-Response Analysis : Re-evaluate dose ranges (e.g., 0.1–100 µM) to rule out false negatives/positives due to solubility limits .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding to targets (e.g., MPXV DPol) by calculating binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide structural optimization .

Q. How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (70:30) or DMSO/saline (10%) to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase circulation time and target specificity .

Q. What strategies validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts to confirm compound binding to intracellular targets .
  • Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled substrates) in live cells .
  • Knockdown/Rescue Experiments : Use siRNA to silence target proteins and assess rescue of compound-induced effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.